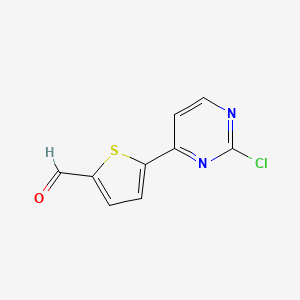

5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(2-chloropyrimidin-4-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-9-11-4-3-7(12-9)8-2-1-6(5-13)14-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRHCCOPYSFEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CC=C(S2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a β-ketoester with elemental sulfur and an amine.

Introduction of the Chloropyrimidinyl Group: The chloropyrimidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable halogenated pyrimidine reacts with the thiophene derivative.

Formylation Reaction: The formyl group at the 2-position of the thiophene ring is introduced through a Vilsmeier-Haack formylation reaction, which involves the reaction of the thiophene derivative with a Vilsmeier reagent (DMF and POCl3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions would require careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the pyrimidinyl group can be substituted with other nucleophiles, such as amines or alcohols, under suitable reaction conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, aqueous medium, room temperature.

Reduction: NaBH4, LiAlH4, ether solvent, low temperature.

Substitution: Amines, alcohols, polar aprotic solvents, elevated temperature.

Major Products Formed:

Oxidation: 5-(2-Chloropyrimidin-4-yl)thiophene-2-carboxylic acid.

Reduction: 5-(2-Chloropyrimidin-4-yl)thiophene-2-methanol.

Substitution: Various substituted pyrimidinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde exhibit promising anti-inflammatory properties. Preliminary studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This suggests potential therapeutic applications for treating inflammatory diseases such as arthritis.

Antimicrobial Properties

The chloropyrimidine moiety is known for its broad-spectrum antimicrobial activity. Compounds derived from 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its antimicrobial effectiveness .

Synthesis of Bioactive Compounds

5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde serves as a versatile building block in the synthesis of various bioactive compounds. Its unique structure allows it to participate in multiple chemical reactions, leading to the formation of novel derivatives with enhanced biological activities.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of pyrimidine derivatives incorporating the thiophene scaffold, which were subsequently evaluated for their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer). The results indicated that certain derivatives exhibited significant growth inhibition, highlighting the potential of this compound in developing new anticancer therapeutics .

Role in Drug Design

The structural characteristics of 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde make it an attractive candidate for drug design:

Targeting Specific Molecular Pathways

Interaction studies have shown that this compound can bind to specific molecular targets, modulating various biochemical pathways. For instance, its inhibitory action on COX enzymes suggests mechanisms that could alleviate inflammation-related conditions, making it a candidate for further development as an anti-inflammatory drug .

Development of Hybrid Molecules

The ability to modify the thiophene and pyrimidine rings facilitates the creation of hybrid molecules that combine multiple pharmacological activities. This approach is particularly useful in designing drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism by which 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amino groups on proteins, potentially altering their function. The pyrimidinyl group can interact with nucleic acids, affecting gene expression and cellular processes.

Molecular Targets and Pathways:

Proteins: Interaction with amino groups on enzymes and receptors.

Nucleic Acids: Binding to DNA or RNA, affecting transcription and translation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Substituted Thiophene Derivatives

5-(Pyrimidin-5-yl)thiophene-2-carbaldehyde

- Structure : Differs in the position of the pyrimidine substituent (5-position instead of 4-position) and lacks a chlorine atom.

- Molecular Weight : 190.22 g/mol (CAS: 640769-69-3) .

- The pyrimidin-5-yl group may sterically hinder certain transformations compared to the 4-position isomer.

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

- Structure: Features a pyrimidine ring with amino and methylthio substituents.

- Applications: Used in medicinal chemistry for kinase inhibition studies. The amino group enhances nucleophilicity, contrasting with the chloro group’s electron-withdrawing nature .

Halogenated Thiophene Carbaldehydes

5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b)

- Structure : Substituted with a 4-chlorophenyl group instead of chloropyrimidine.

- Properties : Melting point: 88–90°C; Yield: 25% (synthesized in DMSO) .

- Comparison : The chlorophenyl group provides steric bulk but less π-conjugation than chloropyrimidine. This reduces electronic delocalization, impacting optoelectronic applications .

5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde

- Structure : Contains bromine atoms at the 4- and 5-positions of the thiophene ring.

- Synthesis : Yield: 80% via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde .

- Reactivity : Bromine substituents enhance electrophilicity, making this compound suitable for Suzuki-Miyaura couplings, unlike the chloropyrimidine variant, which may prioritize nucleophilic aromatic substitutions .

Aromatic and Heteroaromatic Derivatives

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

- Structure: Features a diphenylamino group, an electron-donating substituent.

- Applications : Used in organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs) due to its aggregation-induced emission (AIE) properties. Molecular weight: 355.45 g/mol .

- Comparison: The diphenylamino group enhances hole-transport capabilities, contrasting with the electron-deficient chloropyrimidine moiety, which may improve electron transport in n-type semiconductors .

5-(4-(9H-Carbazol-9-yl)phenyl)thiophene-2-carbaldehyde

Functional Group Variations

5-(Methylthio)thiophene-2-carbaldehyde

- Structure : Contains a methylthio (-SMe) group.

- Reactivity : The thioether group can undergo oxidation to sulfone or sulfoxide derivatives, unlike the aldehyde group in the target compound .

5-(Oxan-4-yl)thiophene-2-carbaldehyde

- Structure : Substituted with an oxane (tetrahydropyran) ring.

- Applications: Potential in drug delivery due to improved solubility from the ether group .

Comparative Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Electronic Effects: Electron-withdrawing groups (e.g., chloropyrimidine) enhance charge transport in n-type semiconductors, while electron-donating groups (e.g., diphenylamino) improve hole transport in p-type materials .

- Biological Activity : Thiophene carbaldehydes with nitro groups (e.g., 5-nitrothiophene derivatives) exhibit antileishmanial activity, suggesting that substituent choice critically influences bioactivity .

- Synthetic Challenges : Chlorophenyl-substituted derivatives show lower yields (25%) compared to brominated analogs (80%), highlighting the impact of substituents on reaction efficiency .

Biological Activity

5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde is a compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chloropyrimidine moiety, which influences its chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 195.7 g/mol. The unique combination of these structural elements contributes to its diverse pharmacological activities.

1. Anti-inflammatory Activity

Research indicates that 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde exhibits significant anti-inflammatory properties. Preliminary studies have shown that derivatives of this compound inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde | 0.05 ± 0.01 | 0.04 ± 0.02 |

| Celecoxib (Standard Drug) | 0.04 ± 0.01 | 0.04 ± 0.01 |

The structure-activity relationship (SAR) studies suggest that modifications to the chloropyrimidine moiety can enhance anti-inflammatory efficacy, indicating potential for drug development targeting inflammatory diseases .

2. Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 μg/mL |

| Escherichia coli | 0.3 μg/mL |

| Candida albicans | 0.5 μg/mL |

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

3. Anticancer Activity

In addition to its anti-inflammatory and antimicrobial properties, 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde has been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.

Case Study: Apoptosis Induction in Cancer Cells

A study investigated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability at concentrations above 10 μM, with an IC50 value of approximately 8 μM against breast cancer cells (MCF-7). The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

The biological activities of 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde are attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

- Cyclooxygenase Inhibition : By binding to COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.

- Antimicrobial Action : The exact mechanism against microbial pathogens remains under investigation but may involve disruption of bacterial cell wall synthesis.

- Induction of Apoptosis : The compound's ability to modulate apoptotic pathways suggests potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions between thiophene and chloropyrimidine precursors. For example, chloromethylation of thiophene derivatives using formaldehyde in the presence of ZnCl₂ (as a catalyst) and subsequent oxidation steps can yield aldehyde-functionalized thiophenes . Additionally, Georganics Ltd. reports structural analogs like 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, suggesting similar strategies for introducing substituents on the thiophene ring .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy (¹H and ¹³C) to confirm the aldehyde proton (~9-10 ppm) and substituent positions.

- IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) and C-Cl vibrations (~550-750 cm⁻¹).

- X-ray crystallography for resolving supramolecular interactions, as demonstrated in studies of thiophene-2-carbaldehyde derivatives .

- Mass spectrometry for molecular weight validation .

Q. How does the chloro group on the pyrimidine ring influence reactivity?

- Methodological Answer : The electron-withdrawing chloro group enhances electrophilic substitution on the pyrimidine ring, directing subsequent reactions to specific positions. It also stabilizes intermediates in nucleophilic aromatic substitution, as seen in antimicrobial pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions in NMR shifts may arise from solvent effects, tautomerism, or impurities. To resolve this:

- Compare data with structurally similar compounds (e.g., 5-(Hydroxymethyl)pyrimidine-2-carbaldehyde) .

- Use deuterated solvents and temperature-controlled NMR to minimize dynamic effects .

- Validate purity via HPLC or elemental analysis .

Q. What strategies optimize regioselectivity in chlorinating the pyrimidine ring during synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Catalyst choice : ZnCl₂ promotes chloromethylation at electron-rich positions .

- Temperature control : Lower temperatures favor kinetic products (e.g., 4-position chlorination) .

- Protecting groups : Temporary protection of the aldehyde group can prevent undesired side reactions .

Q. How does the aldehyde group participate in forming supramolecular structures?

- Methodological Answer : The aldehyde moiety engages in hydrogen bonding with nucleophiles (e.g., amines, hydrazines) to form supramolecular chains or networks. For example, hydrazinylidene derivatives of thiophene-2-carbaldehyde exhibit hydrogen-bonded dimers in crystal structures, stabilizing the lattice .

Q. What are the challenges in achieving high purity during large-scale synthesis, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Byproduct formation : Controlled reaction times and stoichiometric ratios minimize oligomerization (observed in thiophene chloromethylation) .

- Purification : Use column chromatography or recrystallization with non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

- Safety : Follow guidelines for handling reactive aldehydes (e.g., ventilation, PPE) to avoid decomposition .

Q. How do electronic effects of substituents impact the compound’s utility in drug discovery?

- Methodological Answer : The chloro-pyrimidine-thiophene scaffold is a versatile pharmacophore. The chloro group enhances binding to hydrophobic pockets in enzymes, while the aldehyde enables Schiff base formation with biological targets. For instance, pyrimidine derivatives exhibit antimicrobial activity via inhibition of folate biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.